molecular formula C7H8ClNO2 B12079284 4-chloro-2,5-dimethoxy-Pyridine

4-chloro-2,5-dimethoxy-Pyridine

Cat. No.: B12079284
M. Wt: 173.60 g/mol
InChI Key: HZWXFAVQAHXHFB-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxy-Pyridine is a heterocyclic aromatic compound with a pyridine ring substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-chloro-2,5-dimethoxy-Pyridine typically involves the chlorination and methoxylation of pyridine derivatives. One common method starts with maltol as a raw material, which undergoes a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production. The process often includes steps such as solvent extraction, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-dimethoxy-Pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to different pyridine derivatives.

    Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives.

Scientific Research Applications

4-Chloro-2,5-dimethoxy-Pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-Pyridine involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-3,4-dimethoxypyridine
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
  • 4-Chloro-3-methoxy-2-methylpyridine

Comparison: 4-Chloro-2,5-dimethoxy-Pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and versatility in forming derivatives.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

4-chloro-2,5-dimethoxypyridine

InChI

InChI=1S/C7H8ClNO2/c1-10-6-4-9-7(11-2)3-5(6)8/h3-4H,1-2H3

InChI Key

HZWXFAVQAHXHFB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)Cl)OC

Origin of Product

United States

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